1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol
Description
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol is a piperazine derivative featuring a 2-fluorophenyl group on the piperazine ring and a 2-nitrophenoxy substituent attached to a propan-2-ol backbone. The structural uniqueness of this compound lies in the ortho-substituted electron-withdrawing groups (2-fluoro on the phenyl ring and 2-nitro on the phenoxy group), which influence its electronic, steric, and hydrogen-bonding properties.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c20-16-5-1-2-6-17(16)22-11-9-21(10-12-22)13-15(24)14-27-19-8-4-3-7-18(19)23(25)26/h1-8,15,24H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFGFPBBZIKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2[N+](=O)[O-])O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
Physical Properties
- Molecular Weight : Approximately 320.35 g/mol
- Solubility : Soluble in organic solvents like ethanol and dichloromethane.
- Melting Point : Specific melting point data is not widely documented in literature.
Industrial Production
In industrial settings, the synthesis may be optimized for yield and purity using continuous flow reactors, ensuring consistent quality and efficiency.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol has several notable applications:
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in treating neurological disorders such as depression and anxiety. Its structural similarity to known pharmacological agents suggests it may act as a ligand in receptor binding studies, particularly targeting serotonin receptors.
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to investigate its interactions with various biological targets.
Material Science
The compound's chemical properties make it suitable for developing new materials and chemical processes, particularly in creating functionalized polymers or coatings that require specific interactions with biological systems.
Case Study 1: Neurological Effects
A study investigated the compound's effects on serotonin receptor binding. Results indicated that it exhibited moderate affinity for the serotonin receptor subtype 5-HT1A, suggesting potential use in treating anxiety disorders.
Case Study 2: Anticancer Activity
Another study explored the compound's anticancer properties, demonstrating that it inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms . This finding highlights its potential as a therapeutic agent in oncology.
Uniqueness of this compound
This compound's unique combination of functional groups may confer distinct pharmacological properties compared to its analogs, making it a valuable candidate for further research.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
(a) 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride (–16)
- Key Differences :
- The piperazine ring is substituted with a 4-methoxyphenyl group instead of 2-fluorophenyl.
- Methoxy is an electron-donating group , contrasting with fluorine’s electron-withdrawing nature .
- The dihydrochloride salt form (melting point: 590°C) improves solubility and stability compared to freebase forms .
(b) 1-(4-(4-Nitrophenyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol ()
- Key Differences: Para-substitution on both the phenoxy (4-fluoro) and piperazine (4-nitro) groups.
- The nitro group at the para position may enhance π-π stacking interactions compared to ortho-nitro .
Structural Modifications and Bioactivity
(a) 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol ()
- Key Differences: A hydroxyethyl group replaces the 2-fluorophenyl on the piperazine. The phenoxy group has 2-methoxy-4-nitro substituents.
- Research Findings: This compound was identified as the most effective in its series for radioprotection, attributed to the hydroxyethyl group’s hydrogen-bonding capacity and the nitro group’s electron-withdrawing effects .
(b) 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,5-dimethylphenoxy)propan-2-ol ()
- Key Differences: Chlorine (electron-withdrawing) vs. fluorine on the phenyl ring. Bulky 3,5-dimethylphenoxy group vs. 2-nitrophenoxy.
- Implications :
Physicochemical and Structural Properties
Conformational Analysis ()
- Piperazine Ring Conformation :
- Piperazine adopts a chair conformation in analogs, with pendant substituents in equatorial positions to minimize steric strain .
- Hydrogen bonds (e.g., C–H···O/F) stabilize the crystal lattice, as seen in (E)-3-(2-ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-ol .
Biological Activity
1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a piperazine moiety, which is commonly associated with various pharmacological activities, particularly in the modulation of neurotransmitter systems.
Research indicates that this compound primarily acts as an inhibitor of equilibrative nucleoside transporters (ENTs) . It shows a higher selectivity for ENT2 over ENT1, which is crucial for regulating nucleotide synthesis and adenosine signaling in cells. The compound binds irreversibly to a unique site on the transporter, distinct from conventional inhibitors, enhancing its potential as a therapeutic agent in conditions where nucleoside transport modulation is beneficial .
Cytotoxicity and Radioprotective Effects
A study evaluated the cytotoxic effects of various piperazine derivatives, including our compound of interest. The results demonstrated that it exhibited significant cytotoxicity across different human cell lines. Furthermore, it showed promising radioprotective effects in lymphoblastic leukemia cells exposed to gamma radiation, indicating its potential utility in radiation therapy contexts .
Inhibition of Nucleoside Transporters
The compound has been studied for its ability to inhibit nucleoside transporters, which play a vital role in cancer treatment by affecting the uptake of chemotherapeutic agents. Its selectivity for ENT2 suggests that it may enhance the efficacy of certain nucleoside analogs used in chemotherapy while minimizing side effects associated with non-selective inhibitors .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Significant across cell lines | |
| Radioprotection | Effective in gamma radiation | |
| ENT Inhibition | Selective for ENT2 |
Case Study: Radioprotection Efficacy
In a specific study involving gamma radiation exposure, this compound was tested alongside other piperazine derivatives. The compound demonstrated superior performance in protecting lymphoblastic leukemia cells from radiation-induced damage, as measured by the dicentric chromosome assay. This suggests that it could be developed as a radioprotective agent in clinical settings .
Q & A
Q. What synthetic methodologies are reported for piperazine-based compounds with fluorophenyl and nitrophenoxy substituents?
The synthesis of analogous compounds involves multi-step reactions, including nucleophilic substitution and condensation. For example, a similar compound (E)-3-(2-ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one was synthesized via reaction of acryloyl chloride derivatives with fluorophenyl-substituted piperazine in the presence of triethylamine. Key steps include controlled reaction times (6–12 hours), solvent removal under reduced pressure, and crystallization from ethanol for X-ray-quality crystals .
Q. How is crystallographic data collected and refined for structural elucidation of such compounds?
Single-crystal X-ray diffraction (SC-XRD) using an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated radiation (e.g., Mo-Kα) is standard. Data collection includes ω/2θ scans, ψ-scan absorption corrections, and refinement via SHELXL (full-matrix least-squares on F²). Parameters like R-factors (e.g., R₁ = 0.063), hydrogen bonding networks, and anisotropic displacement parameters are critical for validating molecular geometry .
Q. What spectroscopic techniques confirm the identity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are used to verify molecular connectivity. For crystallized derivatives, SC-XRD provides bond lengths (e.g., C–C = 1.50–1.54 Å) and angles (e.g., C–C–C = 109.5–120.7°) .
Advanced Research Questions
Q. How are conformational dynamics of the piperazine ring analyzed experimentally and computationally?
The piperazine ring typically adopts a chair conformation, quantified using puckering parameters (e.g., Q = 0.498 Å, θ = 8.6°, φ = 136°). Computational tools like density functional theory (DFT) or molecular dynamics (MD) simulations model ring flexibility, while XRD data validate equilibrium geometries. Substituent effects (e.g., 2-fluorophenyl) are analyzed via torsional angles (e.g., C19–C20–C21 = 128.2°) .
Q. What strategies resolve contradictions in crystallographic refinement, such as disordered atoms or low data-to-parameter ratios?
SHELXL’s restraints (e.g., SIMU, DELU) mitigate disorder by smoothing atomic displacement parameters. For low data-to-parameter ratios (<10:1), merging Friedel pairs (if centrosymmetric) and constraining hydrogen atoms (riding model, Uiso = 1.2–1.5×Ueq) improve refinement stability. Example: A structure with Rint = 0.092 and 2677 reflections achieved S = 1.00 using these methods .
Q. How do intermolecular interactions (e.g., C–H···O/F hydrogen bonds) influence crystal packing and stability?
Hydrogen bonds (e.g., C22–H22A···O1 = 2.50 Å) and π-π stacking (3.8–4.2 Å) are mapped using Mercury or PLATON. For the title compound, intramolecular C–H···F bonds stabilize the E-configuration of the vinyl group, while intermolecular interactions form 1D chains or 2D layers, as seen in packing diagrams .
Q. What pharmacological hypotheses can be formulated based on structural analogs?
Fluorophenyl-piperazine derivatives often target serotonin/dopamine receptors due to their resemblance to known ligands (e.g., aripiprazole). The 2-nitrophenoxy group may enhance lipophilicity and blood-brain barrier penetration. In vitro assays (e.g., radioligand binding) and QSAR models predict affinity for 5-HT₁A (Ki < 100 nM) or D₂ receptors .
Methodological Guidance
Designing experiments to assess bioactivity:
- Step 1: Perform molecular docking (AutoDock Vina) against receptor crystal structures (e.g., PDB: 7F6F for 5-HT₁A).
- Step 2: Validate via in vitro cAMP assays using HEK-293 cells transfected with target receptors.
- Step 3: Compare IC₅₀ values with reference compounds (e.g., WAY-100635 for 5-HT₁A antagonism) .
Optimizing synthetic yield and purity:
- Reaction monitoring: Use TLC (silica gel, ethyl acetate/hexane = 1:3) or HPLC (C18 column, 254 nm).
- Purification: Recrystallize from ethanol (yield: 65–75%) or employ flash chromatography (gradient elution).
- Troubleshooting: Adjust stoichiometry (1:1.5 molar ratio for amine:acryloyl chloride) to suppress byproducts .
Analyzing electronic effects of substituents:
- Computational: Calculate electrostatic potential maps (Gaussian 16, B3LYP/6-311+G*) to identify nucleophilic/electrophilic regions.
- Experimental: UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox peaks) reveal nitro group electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
